

An In-depth Technical Guide to 2-Cyclopentylazepane

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Compound of Interest

Compound Name: 2-Cyclopentylazepane

Cat. No.: B12347917

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Cyclopentylazepane**, including its chemical identity and a summary of available data. Due to the limited specific information on this compound in published literature, this guide also presents a broader context by including general methodologies for the synthesis and known biological activities of the azepane scaffold. This approach aims to equip researchers and drug development professionals with foundational knowledge that can be applied to the study of **2-Cyclopentylazepane** and its analogs.

Chemical Identity

The IUPAC name for the compound is **2-cyclopentylazepane**^[1]. To date, a specific CAS Registry Number has not been assigned to this compound in publicly accessible databases.

Molecular Structure

Identifier	Value
IUPAC Name	2-cyclopentylazepane [1]
Molecular Formula	C ₁₁ H ₂₁ N [1]
Molecular Weight	167.29 g/mol [1]
SMILES	C1CCC(C2CCCC2)NCCC1 [1]
InChI Key	RXJMMNCJZHYPRD-UHFFFAOYSA-N [1]

Synthesis of Substituted Azepanes

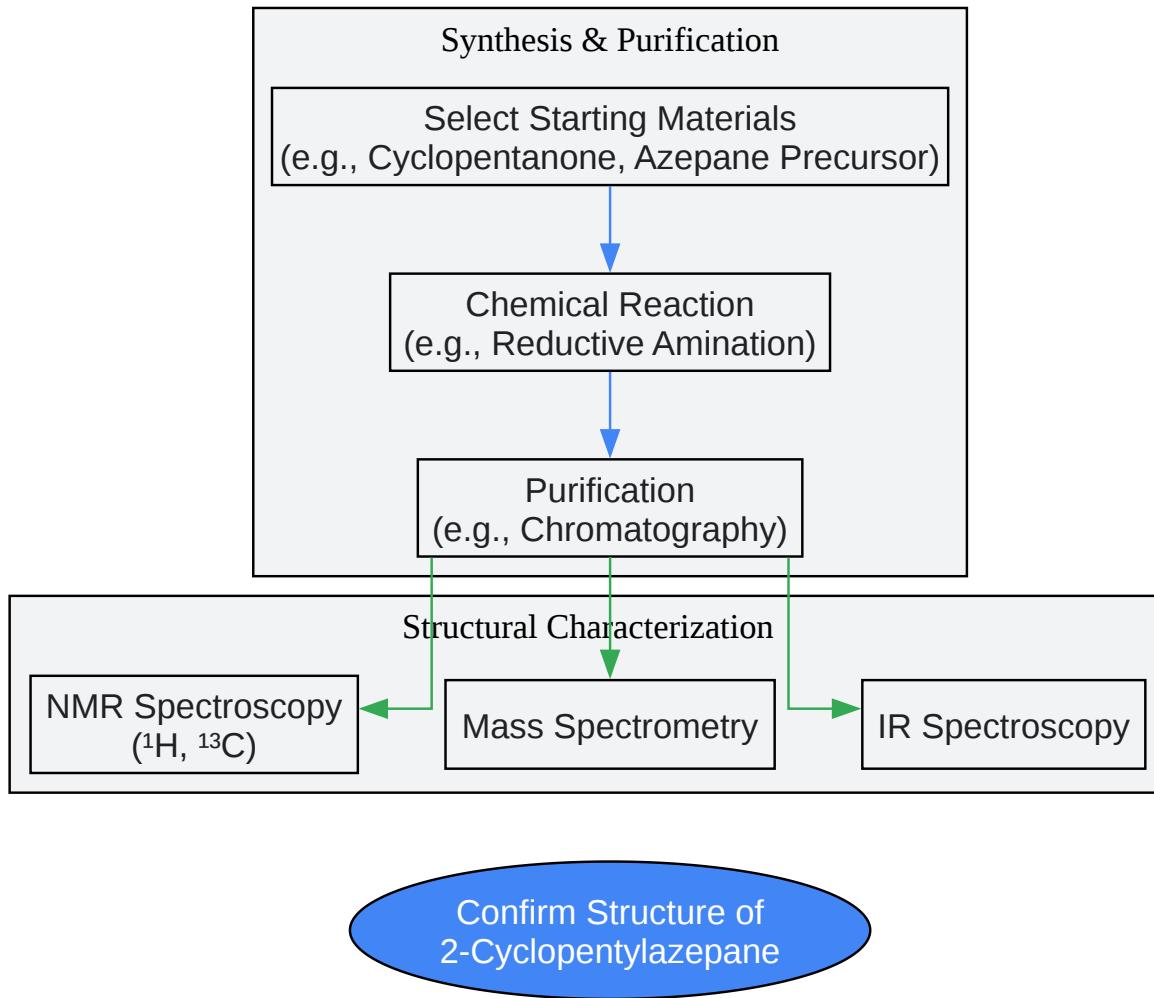
While no specific synthesis for **2-Cyclopentylazepane** has been reported in the literature, several methods for the synthesis of substituted azepanes are well-established. These general strategies can be adapted for the synthesis of the target compound.

General Synthetic Strategies

- Ring Expansion of Nitroarenes: A modern approach involves the photochemical dearomatic ring expansion of nitroarenes. This method, mediated by blue light, transforms a six-membered benzenoid ring into a seven-membered ring system, which upon hydrogenolysis, yields polysubstituted azepanes[\[2\]](#).
- Organolithium-Mediated Rearrangement: Enantioenriched 2-substituted azepanes can be generated through biocatalytic reduction and subsequent rearrangement mediated by an organolithium base.
- Tandem Amination/Cyclization: Functionalized azepines can be prepared via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines[\[3\]](#).
- Intramolecular Cyclopropanation/1-Aza-Cope Rearrangement: Fused azepine derivatives can be synthesized through a sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles[\[4\]](#).

Hypothetical Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted azepane like **2-Cyclopentylazepane**.



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Caption: General workflow for synthesis and characterization.

Biological Activity of Azepane Derivatives

Direct biological activity data for **2-Cyclopentylazepane** is not available. However, the azepane scaffold is a recognized privileged structure in medicinal chemistry, present in numerous bioactive natural products and pharmaceuticals[3][5].

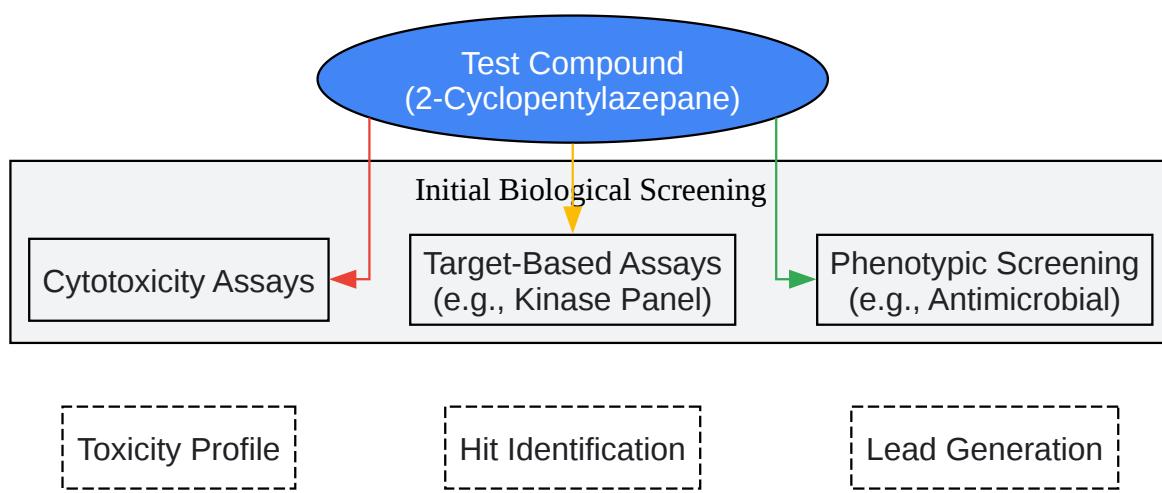
Known Activities of the Azepane Scaffold

Azepane derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer[3]
- Antiviral[3]
- Antidiabetic[3]
- Protein Kinase Inhibition: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase[5].
- Histamine Antagonism: Azelastine, a marketed drug containing an azepane moiety, is a potent histamine antagonist[5].

Logical Workflow for Biological Screening

The diagram below outlines a logical workflow for the initial biological screening of a novel compound such as **2-Cyclopentylazepane**.



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Caption: Workflow for initial biological screening.

Experimental Protocols

As there are no specific experimental studies on **2-Cyclopentylazepane**, this section provides a general protocol for a key synthetic step often used for related compounds.

General Protocol: Reductive Amination for Synthesis of 2-Substituted Azepanes

Objective: To provide a generalized procedure for the synthesis of a 2-substituted azepane from a cyclic ketone and an appropriate amine precursor, which could be adapted for the synthesis of **2-Cyclopentylazepane**.

Materials:

- Cyclopentanone
- Azepine or a suitable precursor
- A reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
- An appropriate solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
- Acetic acid (as a catalyst)

Procedure:

- Dissolve the azepine precursor and cyclopentanone in the chosen solvent.
- Add a catalytic amount of acetic acid to the mixture.
- Stir the reaction mixture at room temperature for a specified period to allow for the formation of the iminium intermediate.
- Add the reducing agent portion-wise to the reaction mixture.
- Continue to stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired **2-Cyclopentylazepane**.

Conclusion

While **2-Cyclopentylazepane** is not a well-documented compound, its structural relationship to the pharmacologically significant azepane class suggests its potential for biological activity. This guide has provided the known chemical identifiers for **2-Cyclopentylazepane** and has contextualized its potential synthesis and biological evaluation through a review of general methodologies for substituted azepanes. The provided workflows and protocols offer a starting point for researchers interested in the synthesis and investigation of this and related novel chemical entities. Further research is required to elucidate the specific properties and potential applications of **2-Cyclopentylazepane**.

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